molecular formula C19H16Cl2N2O4S2 B2466031 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide CAS No. 865175-62-8

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide

カタログ番号: B2466031
CAS番号: 865175-62-8
分子量: 471.37
InChIキー: RQJBOJZYKYPWEG-QOCHGBHMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide is a synthetically derived small molecule featuring a complex architecture designed for advanced pharmacological and agrochemical research. Its structure incorporates a benzothiazole core, a privileged scaffold in medicinal chemistry known for interacting with a variety of biological targets https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7270049/ . The presence of a methylsulfonyl group at the 6-position is a common moiety that can enhance metabolic stability and influence binding affinity, particularly in the development of kinase inhibitors https://pubs.acs.org/doi/10.1021/jm901505j . The 2,4-dichlorophenoxyacetamide side chain is structurally analogous to synthetic auxin herbicides, suggesting potential application in plant biology studies for investigating herbicide mode of action or resistance https://academic.oup.com/plphys/article/125/3/1255/6111136 . The (Z)-configuration around the imine bond and the allyl substituent on the thiazole nitrogen are critical for defining the molecule's three-dimensional shape and its subsequent biological activity. This compound is provided as a high-purity solid for research use only (RUO) and is intended for in vitro assays and early-stage investigative studies in chemical biology.

特性

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O4S2/c1-3-8-23-15-6-5-13(29(2,25)26)10-17(15)28-19(23)22-18(24)11-27-16-7-4-12(20)9-14(16)21/h3-7,9-10H,1,8,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJBOJZYKYPWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)COC3=C(C=C(C=C3)Cl)Cl)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. Its unique structural features, including an allyl group and a methylsulfonyl substituent, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Structural Characteristics

The compound can be described by the following molecular formula:

  • Molecular Formula : C19H18Cl2N2O3S
  • Molecular Weight : 429.53 g/mol

The structure includes:

  • Benzo[d]thiazole rings : Known for their biological activity.
  • Methylsulfonyl group : Enhances solubility and reactivity.
  • Allyl group : Contributes to potential pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with benzo[d]thiazole structures often exhibit significant antimicrobial properties. The presence of the methylsulfonyl group may enhance these effects. In vitro studies have shown that derivatives of benzo[d]thiazoles demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Compound Activity Target Pathogen
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)AntimicrobialE. coli, S. aureus
Other benzo[d]thiazole derivativesAntimicrobialVarious pathogens

Anticancer Activity

The anticancer potential of (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene) has been evaluated through various assays. Studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Cell Line IC50 (µg/mL) Mechanism of Action
MCF-7 (breast cancer)1.61 ± 1.92Apoptosis induction
A549 (lung cancer)1.98 ± 1.22Cell cycle arrest

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects. Studies suggest that it can inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This activity may be beneficial in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various derivatives of benzo[d]thiazoles demonstrated that those with a methylsulfonyl substituent exhibited enhanced antimicrobial activity compared to their counterparts without this group.
  • Anticancer Activity Assessment : In a comparative study, (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene) was found to be equipotent against MCF-7 cells when compared to the standard drug doxorubicin, indicating its potential as a lead compound in cancer therapy .

科学的研究の応用

Anticancer Activity

Research indicates that compounds containing benzo[d]thiazole structures often exhibit substantial anticancer properties. Studies have demonstrated that derivatives of this compound can inhibit tumor growth in various cancer cell lines. For instance, compounds with similar structures have shown efficacy against lung, colon, and breast cancer cells at low micromolar concentrations .

Case Study:
A related study evaluated the anticancer activity of novel benzo[d]thiazole derivatives against the NCI-60 cell line panel. The most promising compounds displayed remarkable activity against multiple human tumor cell lines, suggesting that (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide may warrant further investigation as a potential anticancer agent .

Antimicrobial Properties

The compound has also been noted for its antimicrobial activities. Derivatives of benzo[d]thiazole are known to exhibit significant antibacterial and antifungal effects. The incorporation of the methylsulfonyl group enhances solubility and reactivity, potentially increasing the compound's effectiveness against various pathogens.

Research Findings:
A study highlighted that certain benzo[d]thiazole derivatives demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests a potential application for (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide in developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been supported by molecular docking studies that suggest it may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response . Such properties make it a candidate for further research into treatments for inflammatory diseases.

Example Studies:
In silico studies have indicated that compounds similar to (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide could effectively inhibit pathways involved in inflammation, providing a foundation for developing new anti-inflammatory drugs .

Chemical Synthesis and Optimization

The synthesis of (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide involves several key steps that require optimization to enhance yield and purity. Typical methods include:

  • Formation of the Thiazole Ring: Utilizing appropriate precursors to form the thiazole structure.
  • Allylation and Methylsulfonylation: Introducing the allyl group and methylsulfonyl substituent through specific reactions.
  • Final Coupling Reactions: Combining the thiazole derivative with 2-(2,4-dichlorophenoxy)acetamide under optimized conditions.

類似化合物との比較

Table 1: Structural Features of Selected Benzothiazole Derivatives

Compound Name (IUPAC) Core Structure Substituents (Position) Key Functional Groups Pharmacological Inference
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide Benzo[d]thiazol-2(3H)-ylidene 3-allyl, 6-methylsulfonyl Dichlorophenoxy acetamide Enhanced lipophilicity, potential kinase inhibition
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide [Patent EP3 348 550A1] Benzothiazole 6-trifluoromethyl 3-methoxyphenyl acetamide Improved metabolic stability, CNS activity
N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide [Molecules 2010] Thiazolidinone Varied arylidene groups Coumarin-7-yloxy acetamide Anticancer or anti-inflammatory activity

Key Observations:

Core Structure: The target compound’s benzo[d]thiazol-2(3H)-ylidene core differs from the benzothiazole and thiazolidinone scaffolds of analogs.

Substituent Effects: The methylsulfonyl group at position 6 (target compound) provides strong electron-withdrawing effects, which may improve solubility and metabolic stability compared to the trifluoromethyl group in the patent compound . The 2,4-dichlorophenoxy moiety increases lipophilicity and steric bulk, likely enhancing membrane permeability relative to the 3-methoxyphenyl group in the patent derivative .

Physicochemical and Pharmacokinetic Properties

Table 2: Inferred Physicochemical Properties

Property Target Compound Patent Compound (3-methoxyphenyl) [EP3 348 550A1] Thiazolidinone-Coumarin Hybrid [Molecules 2010]
LogP ~3.5–4.2 (highly lipophilic) ~2.8–3.5 ~2.0–2.5 (due to coumarin’s polar carbonyl)
Water Solubility Low Moderate Moderate to high
Metabolic Stability High (sulfonyl resistance) Moderate (CF3 may undergo defluorination) Low (ester hydrolysis susceptibility)

Key Insights:

  • Methylsulfonyl groups are less prone to oxidative metabolism than trifluoromethyl groups, as seen in the patent compound, which may undergo CYP450-mediated defluorination .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide?

  • Methodology : Multi-step synthesis involving:

Benzothiazole core formation : Condensation of 2-aminothiophenol derivatives with carbonyl sources under acidic conditions.

Methylsulfonyl introduction : Sulfonation using methylsulfonyl chloride in dichloromethane (DCM) with a base (e.g., triethylamine) .

Acetamide coupling : Reaction of 2-(2,4-dichlorophenoxy)acetic acid with the benzothiazole intermediate via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

  • Critical parameters : Temperature control (0–25°C for sulfonation), pH adjustment during coupling, and solvent selection (e.g., DCM or ethanol for solubility) .

Q. How should researchers validate the purity and structural integrity of this compound?

  • Analytical workflow :

  • Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
  • Structural confirmation :
  • NMR : 1^1H NMR for allyl protons (δ 5.1–5.8 ppm), methylsulfonyl singlet (δ 3.2–3.4 ppm), and dichlorophenoxy aromatic signals .
  • HRMS : Exact mass verification (e.g., m/z calculated for C19_{19}H17_{17}Cl2_2N2_2O4_4S2_2: 483.98) .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported biological activities of benzothiazole derivatives?

  • Case study : Discrepancies in enzyme inhibition (e.g., carbonic anhydrase vs. kinase targets):

  • Hypothesis testing :

Target profiling : Use isoform-specific assays (e.g., human carbonic anhydrase IX/XII vs. CDK2/4) .

Structural analysis : Compare docking poses (PDB: 3IAI for carbonic anhydrase) to identify binding site interactions .

  • Data reconciliation : Statistical meta-analysis of IC50_{50} values across studies to identify confounding factors (e.g., assay pH, co-solvents) .

Q. How can structure-activity relationships (SAR) guide optimization of this compound for enhanced selectivity?

  • SAR insights :

  • Key modifications :
Position Modification Effect
3-AllylReplace with cyclopropylIncreased metabolic stability
6-MethylsulfonylSubstitute with sulfonamideImproved water solubility
2,4-DichlorophenoxyReplace with 4-fluorophenoxyReduced off-target toxicity
  • Validation : Parallel synthesis of analogs followed by in vitro ADME/toxicity screening (e.g., microsomal stability, hERG inhibition) .

Methodological Challenges

Q. What strategies mitigate decomposition during prolonged storage of this compound?

  • Stability studies :

  • Conditions : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring.
  • Findings : Degradation via hydrolysis of the acetamide bond (mitigated by lyophilization and storage at -20°C under argon) .

Q. How should researchers address low yields in the final coupling step?

  • Troubleshooting :

  • Catalyst optimization : Switch from EDC/HOBt to DCC/DMAP for sterically hindered intermediates .
  • Solvent effects : Use anhydrous DMF instead of THF to enhance reactant solubility .
  • Yield data :
Solvent Catalyst Yield (%)
THFEDC/HOBt32
DMFDCC/DMAP68

Biological Evaluation

Q. What in vitro models are appropriate for assessing this compound’s anticancer potential?

  • Models :

  • Cell lines : NCI-60 panel screening to identify sensitivity (e.g., MDA-MB-231 for breast cancer) .
  • Mechanistic assays :
  • Apoptosis : Annexin V/PI staining with flow cytometry.
  • Cell cycle : PI staining for G1/S arrest (indicative of CDK inhibition) .

Q. How can researchers validate proposed carbonic anhydrase inhibition mechanisms?

  • Experimental design :

Enzyme kinetics : Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive).

Crystallography : Co-crystallization with CA IX (PDB deposition to confirm binding interactions) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。